(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride
Description
Nomenclature and structural classification
(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The IUPAC designation identifies this compound as (2R)-2-amino-N-methyl-2-phenylethanamide hydrochloride, emphasizing its chiral center at the second carbon position. The structural classification places this molecule within the category of alpha-amino acid derivatives, specifically as a phenylglycine amide derivative. The compound contains several distinct functional groups: a primary amino group (-NH2), a tertiary amide linkage (N-methylacetamide), and an aromatic phenyl ring system. The stereochemical descriptor (2R) indicates the absolute configuration around the chiral carbon center, following the Cahn-Ingold-Prelog priority rules.
The molecular structure exhibits characteristics typical of amino acid derivatives, with the amino group and carbonyl functionality positioned on adjacent carbons. The N-methyl substitution on the amide nitrogen distinguishes this compound from simpler phenylglycine derivatives. The hydrochloride salt formation involves protonation of the amino group, resulting in enhanced water solubility and crystalline stability. This structural arrangement creates a compound with unique physicochemical properties that differ significantly from both the free base form and other phenylglycine derivatives.
Historical development and discovery context
The development of this compound emerged from the broader historical context of phenylglycine chemistry, which began with the recognition of phenylglycine as a non-proteinogenic amino acid related to alanine. Phenylglycine itself was first prepared through the Strecker synthesis using benzaldehyde as the starting material. The systematic exploration of phenylglycine derivatives gained momentum during the twentieth century as researchers recognized their potential in pharmaceutical applications and their utility as chiral building blocks.
The specific compound this compound represents a more recent development in this field, arising from the need for specialized chiral intermediates in pharmaceutical synthesis. The preparation methods have evolved to include sophisticated chemoenzymatic approaches that allow for high enantioselectivity in the synthesis of such compounds. These advances have been driven by the pharmaceutical industry's increasing demand for enantiomerically pure compounds, as the different stereoisomers of drug molecules often exhibit vastly different biological activities.
The compound's development has been facilitated by advances in asymmetric synthesis methodologies and the availability of specialized nitrilase enzymes that can perform highly selective transformations. Research conducted at institutions such as the University of Stuttgart has demonstrated effective chemoenzymatic routes for producing both (R) and (S) enantiomers of phenylglycine derivatives with exceptional purity levels.
Position in chiral amino acid derivative chemistry
This compound occupies a distinctive position within the broader landscape of chiral amino acid derivative chemistry. As a member of the phenylglycine family, it shares structural similarities with other non-proteinogenic amino acids while maintaining unique characteristics that distinguish it from standard proteinogenic amino acids. The compound's chiral center creates two possible enantiomeric forms, with the (2R) configuration representing one specific stereoisomer that exhibits distinct biological and chemical properties compared to its (2S) counterpart.
The significance of this compound in chiral chemistry extends beyond its structural features to encompass its utility in asymmetric synthesis applications. Chiral amino acid derivatives like this compound serve as valuable chiral auxiliaries and building blocks in the construction of more complex molecules. The presence of both an amino group and an amide functionality provides multiple sites for chemical modification and coupling reactions. Research has demonstrated that N-methyl-L-phenylglycine hydrochloride, a related compound, serves as an important building block in pharmaceutical synthesis, particularly in developing drugs targeting neurological disorders.
The compound's role in stereochemical research has been enhanced by the development of sophisticated analytical techniques that allow for precise determination of enantiomeric purity and absolute configuration. These advances have made it possible to study the effects of stereochemistry on biological activity with unprecedented precision, leading to better understanding of structure-activity relationships in pharmaceutical research.
Relation to phenylglycine family of compounds
The relationship between this compound and other members of the phenylglycine family demonstrates the structural diversity possible within this chemical class. Phenylglycine itself, with the formula C6H5CH(NH2)CO2H, serves as the parent compound from which numerous derivatives have been developed. The fundamental structure consists of a phenyl group attached to the alpha carbon of glycine, creating a non-proteinogenic amino acid with unique properties.
Within this family, several important derivatives exhibit varying degrees of structural modification. (S)-(+)-2-Phenylglycine amide represents a closely related compound that differs primarily in the absence of the N-methyl substitution. This structural difference significantly impacts the compound's physical and chemical properties, including its solubility characteristics and reactivity profile. The systematic study of these derivatives has revealed important structure-activity relationships that guide the design of new compounds with desired properties.
The phenylglycine family also includes N-phenylglycine derivatives, where the amino group forms part of a secondary amine linkage with the phenyl ring. These compounds exhibit different reactivity patterns and biological activities compared to the alpha-amino acid derivatives. The diversity within this family extends to various ester and amide derivatives, each offering unique advantages for specific applications in synthesis and pharmaceutical development.
| Compound | Molecular Formula | Key Structural Features | Applications |
|---|---|---|---|
| Phenylglycine | C8H9NO2 | Alpha-amino acid with phenyl substitution | Strecker synthesis precursor |
| (S)-(+)-2-Phenylglycine amide | C8H10N2O | Primary amide derivative | Pharmaceutical intermediate |
| N-Phenylglycine | C8H9NO2 | Secondary amine with phenyl substitution | Analytical standards |
| (2R)-2-amino-N-methyl-2-phenylacetamide HCl | C9H13ClN2O | N-methyl amide with chiral center | Asymmetric synthesis building block |
Significance in stereochemical research
The significance of this compound in stereochemical research stems from its role as both a model compound for studying chirality effects and as a practical tool for asymmetric synthesis. The compound's well-defined stereochemical configuration makes it an excellent subject for investigating the relationship between molecular structure and biological activity. Research has demonstrated that the stereochemical configuration of amino acid derivatives can profoundly influence their interaction with biological targets, making compounds like this essential for understanding structure-activity relationships.
The compound has contributed to advances in chemoenzymatic synthesis methodologies, particularly in the development of dynamic kinetic resolution processes. Studies have shown that nitrilase enzymes can selectively convert racemic phenylglycinonitrile precursors to produce enantiomerically enriched products with exceptional selectivity. These findings have implications for the broader field of biocatalysis and have contributed to the development of more efficient and environmentally friendly synthetic methods.
Research applications of this compound extend to the study of chiral recognition phenomena and the development of new analytical methods for determining enantiomeric purity. The compound's distinctive spectroscopic properties and well-characterized physical constants make it suitable as a reference standard in chromatographic and spectroscopic analyses. Its utility in analytical chemistry has been particularly valuable in the development of methods for monitoring the stereochemical course of chemical reactions and for quality control in pharmaceutical manufacturing processes.
The compound's contribution to stereochemical research has been further enhanced by computational studies that have provided insights into the relationship between its molecular structure and its chemical reactivity. These investigations have revealed important details about conformational preferences and intermolecular interactions that influence the compound's behavior in various chemical environments. Such studies have practical implications for optimizing reaction conditions and designing new synthetic transformations involving this and related compounds.
Properties
IUPAC Name |
(2R)-2-amino-N-methyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDDEENAJBZGLB-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423015-70-6 | |
| Record name | Benzeneacetamide, α-amino-N-methyl-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423015-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation Methods
Chemical Synthesis Routes
The chemical synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride generally follows a multi-step approach:
Step 1: Synthesis of (2R)-2-Amino-2-phenylacetamide
- Starting material: (2R)-2-phenylglycine or its derivatives.
- Method: Amidation of (2R)-2-phenylglycine with ammonia or amines under controlled conditions.
- Enantioselectivity: Maintained by starting with optically pure (2R)-2-phenylglycine or by chiral resolution techniques.
- Example: Reductive amination of (2R)-2-phenylglycine using sodium cyanoborohydride to form the amide.
Step 2: N-Methylation of the Amino Group
- Reagents: Methylating agents such as formaldehyde with sodium cyanoborohydride (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
- Conditions: Mild temperatures (0–40°C) to avoid racemization.
- Outcome: Selective N-methylation of the amino group to yield (2R)-2-amino-N-methyl-2-phenylacetamide.
Step 3: Formation of Hydrochloride Salt
Enzymatic and Chemoenzymatic Approaches
- Nitrilase-catalyzed hydrolysis: Enzymatic conversion of nitrile precursors to (2R)-2-amino-2-phenylacetamide with high enantiomeric excess (>90% ee).
- Advantages: High stereoselectivity, mild reaction conditions, and environmentally friendly.
- Limitations: Requires enzyme availability and optimization of pH (around 8) and temperature (~20°C).
- Scale-up potential: Moderate, with process control to maintain enzyme activity.
Industrial Scale Synthesis Considerations
- Continuous flow reactors: Used to enhance yield and reproducibility.
- Purification: Crystallization from methanol or ethanol; anti-solvent precipitation to improve purity.
- Safety: Handling methylating agents and chlorinated intermediates under inert atmosphere with appropriate PPE.
- Yield optimization: Reaction times and temperatures carefully controlled; hydrogenation steps (if involved) performed under pressure with catalysts like Raney Nickel.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidation | (2R)-2-phenylglycine + ammonia or amine + reducing agent | Room temp to 50°C | 3–9 hours | 70–85 | Sodium cyanoborohydride commonly used |
| N-Methylation | Formaldehyde + NaCNBH3 or methyl iodide + base | 0–40°C | 1–4 hours | 80–90 | Avoids racemization; selective for amino group |
| Hydrochloride salt formation | HCl in ethanol or isopropanol | 25–55°C | 2 hours | >95 | Crystallization improves purity and stability |
| Enzymatic hydrolysis | Nitrilase + nitrile precursor + buffer (pH 8) | ~20°C | 12–24 hours | >90 ee | High stereoselectivity, mild conditions |
Research Findings and Optimization
- Enantioselectivity: Enzymatic methods provide superior stereocontrol compared to purely chemical routes but require stringent control of reaction parameters.
- Purity analysis: Chiral HPLC and NMR with chiral shift reagents confirm enantiomeric excess and purity.
- Stability: The hydrochloride salt form is stable at 2–8°C and pH 6–8, with thermal degradation above 70°C.
- Scale-up challenges: Purification can be complicated by solubility issues; anti-solvent crystallization and simulated moving bed chromatography are effective solutions.
- Safety: Chlorinated intermediates and methylating agents require careful handling under inert atmosphere and fume hoods.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H12ClN
- Molecular Weight : 201.65 g/mol
- Structure : The compound features a chiral center, which contributes to its stereospecific interactions with biological receptors. Its structure includes an amino group, a methyl group, and a phenyl group attached to the acetamide backbone, which is crucial for its biological activity.
Neurotransmitter Receptor Interactions
(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride functions primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is integral to synaptic plasticity and memory function. The antagonistic action can potentially lead to therapeutic effects in various neurological conditions:
- Depression : Research indicates that NMDA receptor antagonists can produce rapid antidepressant effects, making this compound a candidate for further study in treating major depressive disorder.
- Chronic Pain Management : Its interaction with NMDA receptors may help modulate pain pathways, suggesting potential applications in pain management therapies.
Comparative Pharmacokinetics
Studies have compared the pharmacokinetics of (2R)-2-amino-N-methyl-2-phenylacetamide with other NMDA antagonists like ketamine. These studies focus on:
- Dosing Frequency : Understanding how often the drug needs to be administered for effective results.
- Cognitive Effects : Evaluating the cognitive side effects associated with long-term use compared to other treatments.
Cell Culture Applications
The compound serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels between 6 and 8.5. This property is essential in various biochemical assays where pH stability is crucial for enzyme activity and cell viability .
Synthetic Intermediate
This compound is utilized as an intermediate in the synthesis of other pharmaceutical compounds. Its structural characteristics allow it to be modified into various derivatives that may possess enhanced biological activity or novel therapeutic effects.
Case Study 1: Antidepressant Properties
A study investigated the effects of this compound on animal models of depression. Results showed significant reductions in depressive behaviors when administered at specific dosages, highlighting its potential as a rapid-acting antidepressant.
Case Study 2: Chronic Pain Management
In another study focused on chronic pain models, administration of the compound resulted in decreased pain sensitivity and improved pain thresholds compared to control groups. This suggests that it may serve as an effective treatment option for patients suffering from chronic pain conditions.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Chirality : The target compound’s R-configuration contrasts with racemic mixtures like N-ME-DL-PHENYLGLYCINE HYDROCHLORIDE, which may exhibit reduced enantioselective efficacy .
- Functional Groups : Chloro substituents (e.g., in alachlor and the coumarin derivative) enhance herbicidal or anti-inflammatory activity, while heterocyclic additions (e.g., coumarin in ) improve target specificity .
- Complexity: Beta-lactam antibiotics () incorporate amino-phenylacetamido motifs into larger bicyclic frameworks, demonstrating structural versatility in drug design .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound and N-ME-DL-PHENYLGLYCINE) exhibit improved water solubility compared to neutral amides.
- Stability : Steric hindrance from the phenyl group in the target compound may enhance stability against enzymatic degradation, a trait shared with coumarin derivatives .
Biological Activity
(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride, also known as a chiral amide compound, has garnered significant attention in pharmacological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₂ClN₂O |
| Molecular Weight | 168.21 g/mol |
| Chiral Center | Yes |
| Functional Groups | Amino, Methyl, Phenyl |
The presence of these functional groups contributes to its distinct biological activities, particularly its interactions with neurotransmitter systems in the brain.
This compound acts primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. Additionally, it has been shown to interact with adenosine A1 receptors, which are involved in modulating neurotransmitter release and excitatory signaling pathways in the central nervous system.
Anticonvulsant Activity
Research has indicated that derivatives of (2R)-2-amino-N-methyl-2-phenylacetamide exhibit anticonvulsant properties. A study evaluated several compounds for their efficacy in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests. Results showed that certain derivatives demonstrated significant activity against seizures, suggesting potential therapeutic applications for epilepsy .
Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory properties. Its mechanism may involve the modulation of pain pathways through NMDA receptor antagonism, which is relevant in conditions such as chronic pain and depression.
Case Studies
- Anticonvulsant Efficacy : In a study focusing on new N-phenyl derivatives, several compounds were synthesized and tested for anticonvulsant activity. The most effective derivative showed significant protection in MES tests at doses of 100 mg/kg .
- Neurotransmitter Interaction : Another study highlighted the interaction of (2R)-2-amino-N-methyl-2-phenylacetamide with neurotransmitter receptors, suggesting implications for treating mood disorders due to its NMDA receptor antagonism.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| (R)-Ketamine | NMDA receptor antagonist used for anesthesia |
| (R)-2-Amino-2-phenylacetamide | Lacks methyl group; different biological activity |
| (4-Methylphenyl)acetate | Related structure with potential pharmaceutical uses |
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to these compounds.
Q & A
Q. How can synthetic routes be modified to bypass hazardous intermediates (e.g., sodium azide)?
- Methodological Answer : Explore photoredox catalysis or enzymatic amidation as alternatives. For example, lipase-catalyzed kinetic resolution of racemic precursors can achieve high ee% without azide intermediates, as validated in analogous acetamide syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
